molecular formula C₃₈H₄₉N₅O₇SSi₂ B1147448 O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine CAS No. 148437-93-8

O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine

Cat. No.: B1147448
CAS No.: 148437-93-8
M. Wt: 776.06
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

O6-Benzyl-N2,3-etheno-2’-phenoxythioxomethyl-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of its ester or amide bonds.

Scientific Research Applications

O6-Benzyl-N2,3-etheno-2’-phenoxythioxomethyl-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine has several scientific research applications:

Mechanism of Action

The mechanism of action of O6-Benzyl-N2,3-etheno-2’-phenoxythioxomethyl-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine involves targeting specific molecular pathways involved in cancer cell proliferation. It inhibits the growth and division of cancer cells by interfering with their DNA replication and repair processes. This compound binds to specific enzymes and proteins, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

O6-Benzyl-N2,3-etheno-2’-phenoxythioxomethyl-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine is unique due to its complex structure and specific applications in cancer research. Similar compounds include:

    O6-Benzylguanine: Another compound used in cancer research for its ability to inhibit DNA repair enzymes.

    N2,3-Ethenoguanosine: A compound studied for its mutagenic properties and role in DNA damage.

    Phenoxythioxomethyl derivatives: These compounds are explored for their potential therapeutic applications in various diseases.

Properties

IUPAC Name

O-phenyl (6aR,8R,9R,9aR)-9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H51N5O7SSi2/c1-24(2)52(25(3)4)46-22-30-32(49-53(50-52,26(5)6)27(7)8)38(44,36(51)47-29-17-13-10-14-18-29)35(48-30)43-23-40-31-33(45-21-28-15-11-9-12-16-28)41-37-39-19-20-42(37)34(31)43/h9-20,23-27,30,32,35,37,39,44H,21-22H2,1-8H3/t30-,32-,35-,37?,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZQXSVPOWRSLN-SKHONUMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N5C=CNC5N=C4OCC6=CC=CC=C6)(C(=S)OC7=CC=CC=C7)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H]([C@@]([C@@H](O2)N3C=NC4=C3N5C=CNC5N=C4OCC6=CC=CC=C6)(C(=S)OC7=CC=CC=C7)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H51N5O7SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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